molecular formula C13H15N3 B1317240 N1-(2-Aminobenzyl)-1,2-benzenediamine CAS No. 14573-33-2

N1-(2-Aminobenzyl)-1,2-benzenediamine

Cat. No.: B1317240
CAS No.: 14573-33-2
M. Wt: 213.28 g/mol
InChI Key: NVDBRWNSRBMUGT-UHFFFAOYSA-N
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Description

N1-(2-Aminobenzyl)-1,2-benzenediamine is an organic compound with a complex structure that includes both benzene rings and amine groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(2-Aminobenzyl)-1,2-benzenediamine typically involves the reaction of 2-aminobenzylamine with 1,2-diaminobenzene under specific conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N1-(2-Aminobenzyl)-1,2-benzenediamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, and reducing agents such as sodium borohydride for reduction. Substitution reactions often require catalysts like iron or copper to facilitate the process .

Major Products Formed

The major products formed from these reactions include quinazolines from oxidation, various reduced amine derivatives from reduction, and substituted aromatic compounds from electrophilic substitution .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Similar compounds to N1-(2-Aminobenzyl)-1,2-benzenediamine include:

Uniqueness

Its ability to form quinazoline derivatives highlights its importance in medicinal chemistry .

Properties

IUPAC Name

2-N-[(2-aminophenyl)methyl]benzene-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3/c14-11-6-2-1-5-10(11)9-16-13-8-4-3-7-12(13)15/h1-8,16H,9,14-15H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVDBRWNSRBMUGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC=CC=C2N)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00533186
Record name N~1~-[(2-Aminophenyl)methyl]benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14573-33-2
Record name N~1~-[(2-Aminophenyl)methyl]benzene-1,2-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00533186
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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